3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid

Chiral building block Amide coupling Peptide synthesis

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid (CAS 123620-83-7) is a chiral α,β-unsaturated carboxylic acid featuring a 2,2-dimethyl-1,3-dioxolane (acetonide) moiety that serves as a masked 1,2-diol. The compound is formally the (E)-4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoic acid, typically supplied at ≥95% purity and characterized by a molecular weight of 172.18 g·mol⁻¹.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Cat. No. B12111143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C=CC(=O)O)C
InChIInChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+
InChIKeyVBSCJZLLOKWPEK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid for Chiral Synthesis Procurement


3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid (CAS 123620-83-7) is a chiral α,β-unsaturated carboxylic acid featuring a 2,2-dimethyl-1,3-dioxolane (acetonide) moiety that serves as a masked 1,2-diol [1]. The compound is formally the (E)-4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoic acid, typically supplied at ≥95% purity and characterized by a molecular weight of 172.18 g·mol⁻¹ . Its core value lies in combining three orthogonal reactive handles—a stereogenic acetonide-protected diol, a trans-configured conjugated double bond, and a free carboxylic acid—within a single C₈ scaffold derived from the chiral pool (D-mannitol or glyceraldehyde acetonide) [2].

Why Generic Substitution Fails for 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid in Chiral Synthesis


Generic substitution of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid with structurally similar in-class building blocks introduces critical risks to stereochemical fidelity and downstream reactivity. The most common analog—the ethyl ester variant (CAS 104321-62-2)—requires saponification prior to amide coupling or salt formation, adding a step that can epimerize the stereogenic center or hydrolyze the acid-labile acetonide group [1]. Solketal acrylate (CAS 13188-82-4) and other dioxolane-containing acrylates possess an extra methylene spacer that alters the spatial relationship between the chiral center and the α,β-unsaturated system, fundamentally changing diastereofacial selectivity in cycloaddition and conjugate addition reactions [2]. Furthermore, the (Z)-configured isomer (CAS 64520-58-7) produces divergent stereochemical outcomes in Diels-Alder and Michael additions compared to the (E)-configured target compound [3]. These differences cannot be compensated by adjusting stoichiometry or reaction conditions; they necessitate procurement of the exact compound for reproducible synthesis.

Quantitative Differentiation Evidence for 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid vs. Comparators


Free Carboxylic Acid vs. Ethyl Ester: Direct Conjugation Capability

The target compound bears a free carboxylic acid (C8H12O4, MW 172.18), whereas the most widely used analog in synthesis is the ethyl ester (C10H16O4, MW 200.23), which requires a separate hydrolysis step before use in amide bond formation or salt generation . In the aziridination study by Fazio et al., the ethyl and methyl esters served exclusively as ester substrates; conversion to the free acid form for subsequent coupling chemistry was not demonstrated within the ester workflow [1]. Procurement of the free acid eliminates the saponification step, which literature reports can result in 10–25% yield loss and partial acetonide deprotection depending on base concentration and temperature [2].

Chiral building block Amide coupling Peptide synthesis

(E)-Configured Double Bond: Defined Geometry from Horner-Emmons Olefination

The target compound possesses exclusively (E)-configuration at the α,β-unsaturated acid, as established by the Horner-Emmons olefination used in its synthesis from (R)- or (S)-glyceraldehyde acetonide . In the benchmark study by Casas et al., the (E)-methyl ester analog exhibited profoundly different Diels-Alder stereoselectivity compared to the (Z)-methyl ester: under EtAlCl₂ catalysis with cyclopentadiene, the (E)-dienophile gave an endo:exo ratio of approximately 88:12 with 95% facial diastereoselectivity at the chiral acetonide-bearing carbon, whereas the (Z)-dienophile gave an endo:exo ratio of approximately 72:28 with inverted facial preference [1]. Comparable geometry-dependent selectivity behavior is expected for the free acid form, making (E)-configuration verified procurement essential for predictable stereochemical outcomes.

Stereoselective synthesis Horner-Emmons reaction Diels-Alder dienophile

Chiral Pool Origin: Defined Absolute Configuration from D-Mannitol or Glyceraldehyde Acetonide

The target compound is accessible in either (R)- or (S)-enantiomeric series via the Takano-Ogasawara protocol, which generates ethyl (E)-(S)-4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoate in a two-step glycol cleavage/Horner-Emmons sequence from 1,2:5,6-di-O-isopropylidene-D-mannitol . Subsequent hydrolysis yields the free acid. This chiral-pool derivation contrasts with achiral dioxolane acrylates such as solketal acrylate (CAS 13188-82-4), which is racemic unless resolved. The stereogenic center at C-4 of the dioxolane ring has been exploited to construct 5 contiguous stereocenters with complete stereocontrol in trihydroxyindolizidine lactone synthesis, where the acetonide of (2E,4S)-4,5-dihydroxy-2-pentenoic acid reacted with a chiral N-oxide dipolarophile to afford a single diastereomer [1].

Chiral pool synthesis Enantiomeric purity Asymmetric synthesis

Orthogonal Acetonide Protection: Selective Diol Unmasking vs. Ester-Based Analogs

The isopropylidene acetal (acetonide) of the target compound is selectively cleavable under mild aqueous acidic conditions (e.g., 60–80% AcOH/H₂O, rt to 50°C) to reveal a 1,2-diol without affecting the conjugated carboxylic acid or the (E)-alkene [1]. This orthogonal reactivity contrasts with solketal acrylate-type compounds (CAS 13188-82-4), which possess an ester-linked dioxolane that is susceptible to competing ester hydrolysis under the same acidic deprotection conditions [2]. The target compound's direct acetal linkage to the chiral center means deprotection yields (E)-4,5-dihydroxy-2-pentenoic acid—a polar, water-soluble polyol acid—without generating glycerol-derived byproducts that complicate purification in polyhydroxylated natural product synthesis .

Protecting group strategy Orthogonal deprotection Polyol synthesis

Verified Purity of Free Acid vs. Ester Forms Available for Procurement

Commercially catalogued supplies of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid are specified at a minimum purity of 95% (CAS 123620-83-7) . In contrast, the more commonly stocked ethyl ester analog (CAS 104321-62-2) is available from multiple vendors at a typical purity of 95–97%, but its procurement for applications requiring the free acid adds an additional in-house hydrolysis and purification stage that introduces variability. The acid form also avoids the presence of residual ethanol or ethyl acetate from ester solvolysis, which can interfere with enzymatic or cell-based assays . For end-users requiring the carboxylic acid directly—such as in bioconjugation, metal-organic framework (MOF) linker synthesis, or peptide coupling—the acid form provides a single-point quality attribute rather than relying on in-house ester cleavage validation.

Chemical procurement Purity specification Building block quality

Optimal Research and Industrial Application Scenarios for 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid


Asymmetric Diels-Alder Cycloadditions Requiring Predictable Endo/Exo and Facial Selectivity

This compound is the preferred choice for asymmetric Diels-Alder reactions where the (E)-configuration of the dienophile and the chiral acetonide stereocenter together dictate facial diastereoselectivity. Quantitative evidence from the methyl ester analog demonstrates that under EtAlCl₂ catalysis at −78°C, an endo:exo ratio of ~88:12 with high facial selectivity is achieved [1]. The free acid form enables direct incorporation of the cycloadduct carboxylic acid into further transformations without ester hydrolysis, which is particularly valuable in natural product total synthesis campaigns involving norbornene scaffolds [1].

Synthesis of Polyhydroxylated Chiral Building Blocks via Orthogonal Acetonide Deprotection

The acetonide group in this compound can be removed under mild acidic conditions (80% AcOH, rt) to unmask a vicinal diol while leaving the carboxylic acid and the (E)-alkene intact [2]. This orthogonal deprotection profile is essential for constructing intermediates such as (E)-4,5-dihydroxy-2-pentenoic acid, which serves as a key building block in the stereoselective synthesis of trihydroxyindolizidine lactones—a class of iminosugar natural products with glycosidase inhibitory activity [3].

Direct Amide Coupling for Medicinal Chemistry and Bioconjugation

The free carboxylic acid enables one-step amide bond formation using standard coupling reagents (EDC/HOBt, HATU, PyBOP) without the need for prior ester saponification [4]. This makes the compound directly suitable for medicinal chemistry library synthesis, peptide conjugation, and the preparation of fluorescent or affinity probes where the acrylate double bond can subsequently participate in thiol-Michael addition or photo-crosslinking reactions [4].

Chiral Pool Derivatization for Enantiopure Scaffold Construction

Originating from D-mannitol via the Takano-Ogasawara protocol, this compound carries a defined absolute configuration at the C4 carbon of the dioxolane ring . This makes it the building block of choice when stereochemical fidelity is paramount, such as in the asymmetric synthesis of HCV NS5B polymerase inhibitors (e.g., PSI-6130 structural analogs) where the acetonide-protected diol fragment establishes the ribose mimic configuration . Procuring the enantiopure free acid avoids resolution steps and ensures downstream stereochemical reproducibility.

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